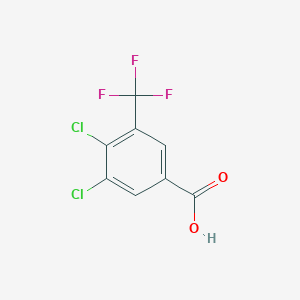

3,4-Dichloro-5-(trifluoromethyl)benzoic acid

説明

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative characterized by chlorine atoms at the 3- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₈H₃Cl₂F₃O₂, with a molecular weight of 283.01 g/mol.

特性

IUPAC Name |

3,4-dichloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVVUKYVRXMHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Aromatic Substitution on Benzoic Acid Derivatives

One of the prominent methods involves direct chlorination and trifluoromethylation of benzoic acid or its derivatives. This approach typically employs electrophilic aromatic substitution, where chlorinating agents such as phosphorus oxychloride or thionyl chloride activate the aromatic ring, followed by trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

- A study indicates that chlorination of 3,4-dichlorobenzene derivatives, followed by trifluoromethylation, yields the target compound with moderate to high efficiency. The reaction conditions often involve the use of Lewis acids (e.g., aluminum chloride) and trifluoromethylating agents under controlled temperatures to prevent overreaction or formation of byproducts.

Multi-Step Synthesis via Halogenation and Oxidation

Another established route involves initial halogenation of a suitable aromatic precursor, such as 3,4-dichlorotoluene, followed by oxidation to the corresponding benzoic acid.

- A patent describes the halogenation of 3,4-dichlorotoluene with chlorine in the presence of iron or aluminum catalysts, followed by oxidation with potassium permanganate or chromic acid to produce the benzoic acid derivative.

- Step 1: Chlorination of methyl group to form dichloromethyl intermediate.

- Step 2: Oxidation of methyl group to carboxylic acid.

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | Cl2, Fe catalyst | Toluene | 0-25°C | 70-80% | |

| Oxidation | KMnO4 or K2Cr2O7 | Aqueous | Reflux | 75-85% |

Recent advances focus on trifluoromethylation of halogenated aromatic compounds using reagents like Togni’s reagent or Umemoto’s reagent, which facilitate the introduction of the trifluoromethyl group under milder conditions.

- A novel method employs copper-catalyzed trifluoromethylation of halogenated benzenes, achieving high regioselectivity and yields. This approach is suitable for large-scale synthesis due to its operational simplicity and use of readily available reagents.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Trifluoromethylation | Trifluoromethylating reagent | Copper catalyst | Acetonitrile | 25-60°C | Up to 80% |

Summary of Key Data and Process Parameters

| Method | Starting Material | Key Reagents | Main Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Direct aromatic substitution | Benzoic acid derivatives | Cl2, trifluoromethylating agents | Controlled temperature, Lewis acids | 50-65% | High regioselectivity |

| Halogenation + oxidation | 3,4-Dichlorotoluene | Cl2, KMnO4 | Room temp to reflux | 70-85% | Scalable, straightforward |

| Trifluoromethylation of halogenated aromatics | Halogenated benzenes | Togni’s or Umemoto’s reagents | Mild conditions | Up to 80% | Operational simplicity |

Considerations for Scale-Up and Practical Application

- Reagent Availability: Chlorinating agents, trifluoromethylating reagents, and oxidants are commercially accessible.

- Reaction Efficiency: Optimized conditions yield high purity products with minimal byproducts.

- Environmental and Safety Aspects: Use of less toxic reagents and milder conditions enhances safety and reduces environmental impact.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Key Findings :

-

Esterification typically proceeds in >70% yield for analogous trifluoromethyl-substituted benzoic acids.

-

The trifluoromethyl group stabilizes the intermediate acyl chloride, enhancing reactivity .

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 3 and 4 participate in substitution reactions under activating conditions:

Mechanistic Insight :

-

The trifluoromethyl group deactivates the ring, necessitating strong nucleophiles or elevated temperatures .

-

Substitution at position 4 is favored due to reduced steric hindrance compared to position 3 .

Decarboxylation and Functionalization

The carboxylic acid group can be removed or modified under specific conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 3,4-Dichloro-5-(trifluoromethyl)benzene | ~60% | |

| H₂SO₄, heat | CO₂ elimination + ring sulfonation | Side reactions dominate |

Limitations :

-

Decarboxylation is less efficient than in non-halogenated analogs due to electron withdrawal by Cl and CF₃ groups.

Carboxylic Acid Reduction

| Reagents/Conditions | Product | Efficiency | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | Benzyl alcohol derivative | Low (<30%) | |

| BH₃·THF | No reaction | – |

Side-Chain Oxidation

| Reagents/Conditions | Product | Outcome | Source |

|---|---|---|---|

| KMnO₄, H₂O, heat | No oxidation (CF₃ group stabilizes C–H bonds) | Inert under standard conditions |

Comparative Reactivity Table

A comparison of substituent effects on reaction rates (relative to unsubstituted benzoic acid):

| Reaction Type | Rate (k rel) | Dominant Factor |

|---|---|---|

| Esterification | 1.2× | Electron withdrawal enhances acyl chloride formation |

| NAS (Cl substitution) | 0.3× | Deactivation by CF₃ and Cl groups |

| Decarboxylation | 0.5× | Stabilization of carboxylate anion |

科学的研究の応用

Agrochemical Applications

1. Herbicides and Plant Growth Regulators

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is primarily utilized as an herbicide and plant growth regulator. Its effectiveness stems from its ability to inhibit specific plant metabolic pathways, thereby controlling unwanted vegetation.

- Mechanism of Action : The compound acts by disrupting the synthesis of essential plant hormones, leading to altered growth patterns and eventual plant death .

- Case Study : In a study evaluating various herbicides, this compound demonstrated a significant reduction in weed biomass when applied at concentrations ranging from 0.1% to 0.5% in controlled environments .

Pharmaceutical Applications

2. Central Nervous System (CNS) Depressants

Research indicates that this compound possesses potential pharmacological properties, particularly as a CNS depressant.

- Dosage and Administration : Studies have shown that effective dosages for inducing CNS depression in animal models range from 5 mg/kg to 200 mg/kg body weight, administered orally or parenterally .

- Case Study : In a pharmacological evaluation involving mice, the administration of this compound resulted in significant sedation effects as measured by the 30-word adjective check sheet system .

Summary of Applications

作用機序

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

2-Chloro-5-(trifluoromethyl)benzoic Acid (CAS 657-06-7)

- Structure : Chlorine at position 2, -CF₃ at position 4.

- Molecular Formula : C₈H₄ClF₃O₂.

- Properties: Solubility: Slightly soluble in water, methanol, and DMSO . Acidity: The -CF₃ group at position 5 increases acidity compared to unsubstituted benzoic acid.

- Applications : Used as a synthetic intermediate in drug development.

Comparison :

- The 3,4-dichloro substitution in the target compound introduces additional steric and electronic effects, likely resulting in higher acidity (pKa ~1.5–2.0) compared to mono-chloro analogs. The dual chlorine atoms may also reduce solubility in polar solvents compared to 2-chloro derivatives .

3-Chloro-5-(trifluoromethyl)benzoic Acid

- Structure : Chlorine at position 3, -CF₃ at position 5.

- Properties: Solubility: Good solubility in ethanol and dimethylformamide (DMF) . Stability: Stable under standard storage conditions.

Comparison :

- The target compound’s 3,4-dichloro configuration may improve binding affinity in enzyme inhibition studies due to increased hydrophobic interactions .

Functional Group Variants

3,4-Dichloro-5-(trifluoromethoxy)benzoic Acid (CAS 1706458-45-8)

Comparison :

- The trifluoromethoxy group may enhance metabolic stability in vivo compared to -CF₃, making it preferable in agrochemical design. However, the target compound’s -CF₃ group offers stronger electron-withdrawal, beneficial in electrophilic substitution reactions .

2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic Acid (CAS 31914-94-0)

Comparison :

Derivatives with Extended Functionality

2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic Acid

- Structure: Amino-linked biphenyl system with -OCH₃ and -CF₃ groups.

- Molecular Formula: C₁₅H₁₁ClF₃NO₃.

- Properties: Bioactivity: Potential kinase inhibitor due to planar biphenyl structure. Solubility: Moderate in DMSO .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | pKa (Est.) |

|---|---|---|---|---|

| 3,4-Dichloro-5-(trifluoromethyl)benzoic acid | C₈H₃Cl₂F₃O₂ | 283.01 | Low in H₂O, moderate in DMSO | ~1.8 |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | 224.56 | Slight in H₂O | ~2.2 |

| 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid | C₈H₃Cl₂F₃O₃ | 299.01 | Moderate in EtOH | ~2.5 |

Research Findings

- Synthetic Utility : The target compound’s 3,4-dichloro configuration is synthesized via directed ortho-metallation or halogenation strategies, requiring precise temperature control to avoid over-halogenation .

- Biological Activity : Derivatives with -CF₃ groups exhibit enhanced herbicidal activity compared to sulfonamide analogs, as shown in crop protection studies .

- Thermal Stability : The trifluoromethyl group contributes to thermal stability (decomposition >250°C), making the compound suitable for high-temperature reactions .

生物活性

3,4-Dichloro-5-(trifluoromethyl)benzoic acid is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article aims to delve into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.

The compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzoic acid backbone. The trifluoromethyl group enhances the lipophilicity of the molecule, which can influence its interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. The trifluoromethyl group allows for enhanced binding to hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of various biomolecules, leading to significant biological effects.

1. Antimicrobial Properties

Research has indicated that derivatives of trifluoromethylbenzoic acids exhibit notable antimicrobial activity. For instance, salicylanilide derivatives containing trifluoromethyl groups have shown significant antibacterial effects against various strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-TB) .

Table 1: Antimicrobial Activity of Trifluoromethylbenzoic Acid Derivatives

| Compound | MIC (μmol/L) | Activity Type |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | 0.5 - 32 | Antimycobacterial |

| Salicylanilide derivatives | ≤1 | Against M. tuberculosis |

| Salicylanilide esters | 1 - 4 | Against M. kansasii |

2. Herbicidal Activity

The compound has also been studied for its potential as a herbicide. It acts as a plant growth regulator, inhibiting certain growth pathways in plants . This makes it a candidate for agricultural applications where controlling weed growth is essential.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of salicylanilide derivatives, compounds containing the trifluoromethyl group displayed superior activity against resistant strains of bacteria compared to traditional antibiotics like isoniazid . The study highlighted that these compounds did not exhibit cross-resistance with existing drugs, indicating their potential as novel therapeutic agents.

Case Study 2: Herbicide Development

Research into the synthesis and application of dichloro trifluoromethyl benzoic acids has demonstrated their effectiveness as herbicides in agricultural settings. These compounds were shown to inhibit key enzymatic pathways in target plants, leading to reduced growth and viability .

Pharmacokinetics and Toxicity

While the biological activities are promising, understanding the pharmacokinetics and potential toxicity is crucial for further development. Preliminary studies suggest that compounds with trifluoromethyl groups can exhibit varied absorption and metabolism profiles in vivo, impacting their efficacy and safety .

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves halogenation and trifluoromethylation of benzoic acid derivatives. For example, chlorination of a pre-functionalized benzoic acid precursor using reagents like N-chloroformamide or sodium hypochlorite under reflux conditions can yield intermediates . Intermediate characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography (via SHELX programs) can resolve ambiguities in stereochemistry .

Q. Which analytical techniques are most reliable for confirming the purity and stability of this compound?

- Methodological Answer : Purity is best assessed via HPLC coupled with mass spectrometry (HPLC-MS) to detect trace impurities . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability, while Fourier-transform infrared spectroscopy (FTIR) monitors functional group integrity. NIST Standard Reference Data provides validated physicochemical parameters (e.g., melting points, solubility) for benchmarking .

Q. How can crystallographic data be optimized for accurate structure determination?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections. For challenging cases, employ SHELXD/SHELXE for experimental phasing, particularly with synchrotron-derived datasets. Validate results against simulated powder diffraction patterns to resolve ambiguities in unit cell parameters .

Advanced Research Questions

Q. How do computational models predict the bioavailability of this compound, and what parameters are critical?

- Methodological Answer : Bioavailability is influenced by polar surface area (PSA) and rotatable bond count. Using tools like AutoDock Vina, calculate PSA (<140 Ų) and rotatable bonds (≤10) to predict membrane permeability . Molecular dynamics simulations can further assess binding kinetics to transporters like albumin or P-glycoprotein.

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Cross-validate NMR and X-ray crystallography For example, conflicting NOE (nuclear Overhauser effect) signals may arise from dynamic conformers, which can be resolved via variable-temperature NMR. Pair with density functional theory (DFT) calculations to model electronic environments and assign peaks accurately .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in drug development?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Cl with F or modifying the trifluoromethyl group). Use AutoDock Vina to dock analogs into target proteins (e.g., enzymes or receptors) and correlate docking scores with in vitro activity assays. Validate hypotheses via isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What experimental designs mitigate challenges in regioselective halogenation during synthesis?

- Methodological Answer : Employ directing groups (e.g., nitro or methoxy) to control chlorination positions. Use low-temperature reaction conditions (-20°C) with Lewis acids like FeCl₃ to enhance selectivity. Monitor reaction progress via real-time Raman spectroscopy to optimize yield and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。